Methyl purple
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Overview
Description
Methyl purple is a synthetic dye belonging to the family of triarylmethane dyes. It is primarily used as a pH indicator due to its distinct color change properties in acidic and basic environments. The compound is known for its vibrant purple hue in neutral solutions, turning red in acidic conditions and blue in basic conditions.
Mechanism of Action
Mode of Action
Methyl purple operates by changing its color based on the pH of the environment. In acidic conditions (pH less than 4.8), it appears purple, while in more basic or alkaline conditions (pH greater than 5.4), it turns green . This color change is due to the shift in equilibrium between the ionized and non-ionized forms of this compound in response to the hydronium ion concentration .
Biochemical Pathways
The color change it exhibits in response to pH changes can be used to monitor the progress of reactions that produce or consume H+ ions .
Result of Action
The primary observable result of this compound’s action is a color change in response to changes in pH. This allows it to serve as a visual indicator of acidity or alkalinity in a solution . In addition, it acts as an antimicrobial agent .
Action Environment
The action of this compound is highly dependent on the pH of its environment. Its effectiveness as a pH indicator and its stability can be influenced by factors such as temperature, presence of other ions, and the concentration of the this compound itself .
Biochemical Analysis
Molecular Mechanism
The molecular mechanism of Methyl purple primarily involves its response to changes in pH. In acidic conditions (pH less than 4.0), this compound exists in a protonated form and appears yellow. As the pH increases (between 4.0 and 5.4), this compound deprotonates and changes to a purple color . This color change is due to the different light absorption properties of the protonated and deprotonated forms of this compound.
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are primarily related to its stability. This compound is a stable compound and does not degrade significantly over time under normal storage conditions
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl purple can be synthesized through the condensation of dimethylaniline with benzaldehyde in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the dye.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization and filtration processes to obtain the final dye.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of colorless compounds.
Reduction: The dye can be reduced to its leuco form, which is colorless.
Substitution: this compound can participate in electrophilic substitution reactions, where one of its aromatic hydrogen atoms is replaced by another substituent.
Common Reagents and Conditions:
Oxidation: Sodium hypochlorite or hydrogen peroxide can be used as oxidizing agents.
Reduction: Sodium dithionite is commonly used for the reduction of this compound.
Substitution: Electrophilic reagents such as bromine or chlorine can be used under acidic conditions.
Major Products:
Oxidation: Colorless compounds.
Reduction: Leuco form of this compound.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Methyl purple has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator in titrations and other analytical procedures.
Biology: Employed in staining techniques to visualize cellular components.
Medicine: Utilized in diagnostic tests to detect the presence of certain bacteria.
Industry: Applied in the dyeing of textiles and paper products.
Comparison with Similar Compounds
Methyl red: Another pH indicator that changes color from red to yellow over a pH range of 4.4 to 6.2.
Methyl orange: A pH indicator that transitions from red to orange-yellow over a pH range of 3.1 to 4.4.
Crystal violet: A dye used in Gram staining for bacterial classification.
Uniqueness of Methyl Purple: this compound is unique due to its distinct color change properties over a wide pH range, making it versatile for various applications. Its vibrant purple color in neutral solutions also sets it apart from other indicators.
Properties
IUPAC Name |
tetrasodium;2-[[4-(dimethylamino)phenyl]diazenyl]benzoate;2-[[4-[ethyl-[(3-sulfonatophenyl)methyl]amino]phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-5-hydroxybenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H36N2O10S3.2C15H15N3O2.4Na/c1-3-38(24-26-7-5-9-33(21-26)50(41,42)43)30-15-11-28(12-16-30)37(35-20-19-32(40)23-36(35)52(47,48)49)29-13-17-31(18-14-29)39(4-2)25-27-8-6-10-34(22-27)51(44,45)46;2*1-18(2)12-9-7-11(8-10-12)16-17-14-6-4-3-5-13(14)15(19)20;;;;/h5-23H,3-4,24-25H2,1-2H3,(H3,41,42,43,44,45,46,47,48,49);2*3-10H,1-2H3,(H,19,20);;;;/q;;;4*+1/p-4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJVTYXLOYTWPD-UHFFFAOYSA-J |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3)C5=C(C=C(C=C5)O)S(=O)(=O)[O-].CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)[O-].CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C67H62N8Na4O14S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1391.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Available as aqueous indicator solution; [MSDSonline] |
Source
|
Record name | Methyl purple | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1971 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1340-02-9 |
Source
|
Record name | Methyl purple | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001340029 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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